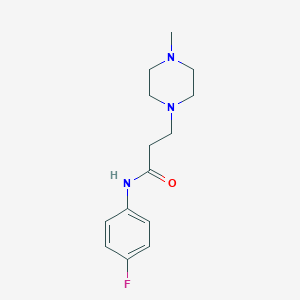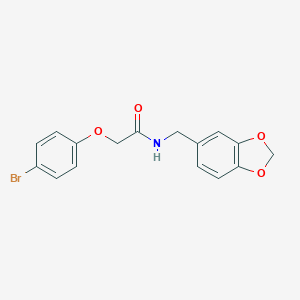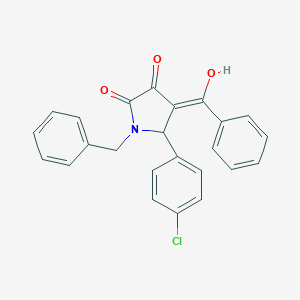
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole, also known as MET, is a chemical compound that belongs to the class of triazoles. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been shown to have low toxicity and high stability. However, one of the limitations of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is its poor solubility in water, which can limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole. One potential direction is the development of novel metal complexes using 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole as a ligand, which could have potential applications in catalysis and medicinal chemistry. Another direction is the synthesis of novel triazole-based compounds using 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole as a building block, which could have potential applications in drug discovery. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole involves the reaction between 2-phenylethylamine and 2-methylbenzaldehyde in the presence of a catalyst. This reaction leads to the formation of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole. The purity of the synthesized compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand for the development of metal complexes, which have shown promising results in catalysis and medicinal chemistry. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been used as a building block for the synthesis of novel triazole-based compounds with potential applications in drug discovery.
Eigenschaften
Produktname |
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole |
|---|---|
Molekularformel |
C17H17N3 |
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
3-(2-methylphenyl)-5-(2-phenylethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3/c1-13-7-5-6-10-15(13)17-18-16(19-20-17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
LPQNKXVCRMZNEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NNC(=N2)CCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=CC=C1C2=NNC(=N2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)

![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)






